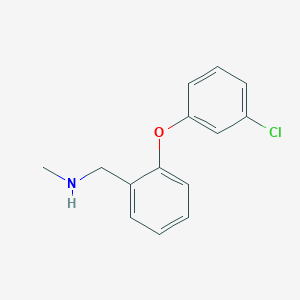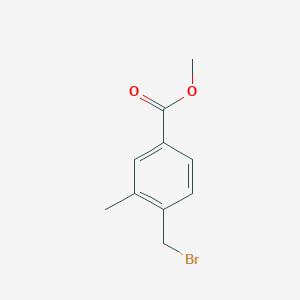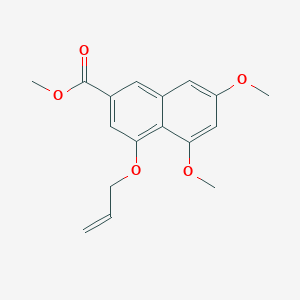
6-(4-Hydroxyphenyl)-4-(1H-indol-2-yl)-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Hydroxyphenyl)-4-(1H-indol-2-yl)-3(2H)-pyridazinone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazinone core, substituted with hydroxyphenyl and indolyl groups, which contribute to its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Hydroxyphenyl)-4-(1H-indol-2-yl)-3(2H)-pyridazinone typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with indole-2-carboxylic acid, followed by cyclization with hydrazine hydrate to form the pyridazinone ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the scalability of the production process.
化学反応の分析
Types of Reactions
6-(4-Hydroxyphenyl)-4-(1H-indol-2-yl)-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The pyridazinone ring can be reduced under specific conditions to yield dihydropyridazinone derivatives.
Substitution: The indolyl group can participate in electrophilic substitution reactions, introducing different substituents onto the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products
科学的研究の応用
6-(4-Hydroxyphenyl)-4-(1H-indol-2-yl)-3(2H)-pyridazinone has been explored for its applications in several scientific domains:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Examined for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural features.
作用機序
The mechanism of action of 6-(4-Hydroxyphenyl)-4-(1H-indol-2-yl)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, while its anticancer effects could involve the induction of apoptosis in cancer cells through the modulation of signaling pathways.
類似化合物との比較
Similar Compounds
6-(4-Hydroxyphenyl)-4-(1H-indol-2-yl)-3(2H)-pyridazinone: shares structural similarities with other pyridazinone derivatives, such as:
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of the hydroxy group enhances its potential for hydrogen bonding and interaction with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C18H13N3O2 |
|---|---|
分子量 |
303.3 g/mol |
IUPAC名 |
3-(4-hydroxyphenyl)-5-(1H-indol-2-yl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C18H13N3O2/c22-13-7-5-11(6-8-13)16-10-14(18(23)21-20-16)17-9-12-3-1-2-4-15(12)19-17/h1-10,19,22H,(H,21,23) |
InChIキー |
BZHUFCQBAKYKEA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC(=NNC3=O)C4=CC=C(C=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-morpholino-2-oxoethyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13924035.png)



![8-(Phenylmethyl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B13924067.png)

![Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate dihydrochloride](/img/structure/B13924084.png)
